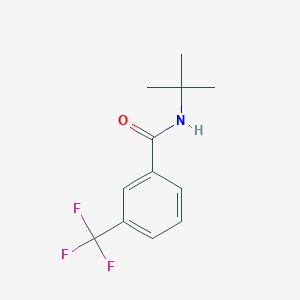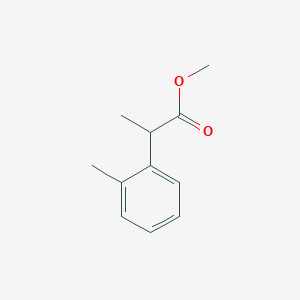
Methyl 2-(2-methylphenyl)propanoate
Descripción general
Descripción
“Methyl 2-(2-methylphenyl)propanoate” is a chemical compound with the molecular formula C11H14O21. It is used in various chemical reactions and has several physical and chemical properties that make it useful in different applications1.
Synthesis Analysis
The specific synthesis process for “Methyl 2-(2-methylphenyl)propanoate” is not readily available in the searched resources. However, similar compounds are often synthesized through esterification or substitution reactions1.Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-methylphenyl)propanoate” consists of a methyl group (CH3) attached to a phenyl group (C6H5), which is further connected to a propanoate group (C2H5COO)1. The exact spatial configuration can be determined using techniques like X-ray crystallography2.
Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 2-(2-methylphenyl)propanoate” are not detailed in the searched resources. However, as an ester, it can participate in reactions such as hydrolysis, reduction, and transesterification1.Physical And Chemical Properties Analysis
“Methyl 2-(2-methylphenyl)propanoate” has a molecular weight of 178.23 g/mol3. It has a complexity of 169 and a topological polar surface area of 26.3 Ų3. Other properties such as boiling point, melting point, and solubility would need to be determined experimentally1.Aplicaciones Científicas De Investigación
-
Production of Methyl Propanoate
- Scientific Field: Industrial Chemistry
- Application Summary: Methyl propanoate is produced via the methoxycarbonylation of ethene, a process catalyzed by a zero valent palladium complex .
- Methods of Application: The catalyst is generated by treating a complex of palladium, a bidentate phosphine ligand, and trans,trans-dibenzylideneacetone with a sulfonic acid in methanol . This catalyst can convert ethene, CO, and methanol to methyl propanoate .
- Results: The reaction can produce methyl propanoate at a rate of 50,000 mol of product per mol of catalyst per hour with a selectivity of 99.98% . The reaction conditions are mild (80 °C and 10 atm combined pressure of ethene and CO) .
-
Polymer Production
- Scientific Field: Polymer Chemistry
- Application Summary: Methyl 2-methylpropenoate (methyl methacrylate) is used to produce polymethyl methacrylate (PMMA), a widely used polymer .
- Methods of Application: The monomer is polymerized to form PMMA . This polymer is used in various forms, such as Lucite, Perspex, and Altuglas when in sheet form, and Diakon when in powder form .
- Results: PMMA is used in a variety of applications, including baths and other sanitary ware, illuminated signs, car lights, domestic lighting, false teeth and eyes, bone cements, adhesives, surface coatings, and paints .
-
Pharmaceutical Testing
- Scientific Field: Pharmaceutical Sciences
- Application Summary: Methyl 2-(2-methylphenyl)propanoate can be used for pharmaceutical testing .
- Methods of Application: The specific methods of application would depend on the nature of the pharmaceutical test being conducted .
- Results: The outcomes would vary based on the specific pharmaceutical test .
-
Material for Chemical Synthesis
- Scientific Field: Synthetic Chemistry
- Application Summary: Methyl 2-(2-methylphenyl)propanoate can be used as a material for chemical synthesis .
- Methods of Application: The compound can be used in various chemical reactions to synthesize new compounds .
- Results: The outcomes would depend on the specific synthesis process .
-
Pharmaceutical Testing
- Scientific Field: Pharmaceutical Sciences
- Application Summary: Methyl 2-(2-methylphenyl)propanoate can be used for pharmaceutical testing .
- Methods of Application: The specific methods of application would depend on the nature of the pharmaceutical test being conducted .
- Results: The outcomes would vary based on the specific pharmaceutical test .
-
Material for Chemical Synthesis
- Scientific Field: Synthetic Chemistry
- Application Summary: Methyl 2-(2-methylphenyl)propanoate can be used as a material for chemical synthesis .
- Methods of Application: The compound can be used in various chemical reactions to synthesize new compounds .
- Results: The outcomes would depend on the specific synthesis process .
Safety And Hazards
The specific safety and hazards information for “Methyl 2-(2-methylphenyl)propanoate” is not available in the searched resources. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm3.
Direcciones Futuras
The future directions for “Methyl 2-(2-methylphenyl)propanoate” are not specified in the searched resources. However, given its chemical structure, it could potentially be used in the synthesis of other organic compounds or in pharmaceutical applications.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific chemical databases or scientific literature13.
Propiedades
IUPAC Name |
methyl 2-(2-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-6-4-5-7-10(8)9(2)11(12)13-3/h4-7,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMABIPXEPSFLRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446008 | |
| Record name | Methyl 2-(2-methylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-methylphenyl)propanoate | |
CAS RN |
79443-97-3 | |
| Record name | Methyl 2-(2-methylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine](/img/structure/B1609660.png)
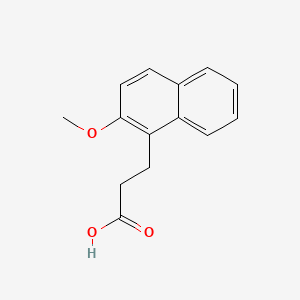
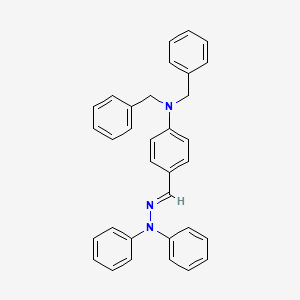
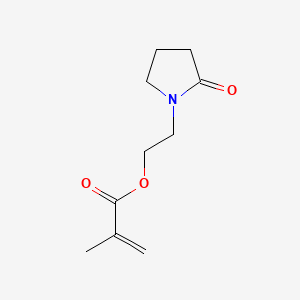
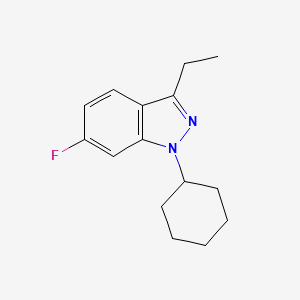
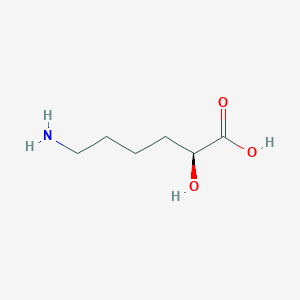
![N-[[3-[2-(3-piperazin-1-ylpyrazin-2-yl)oxyethoxy]phenyl]methyl]propan-2-amine](/img/structure/B1609669.png)
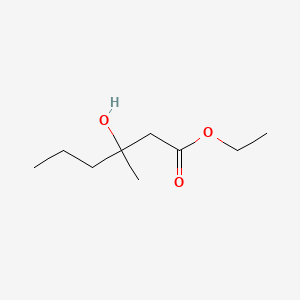
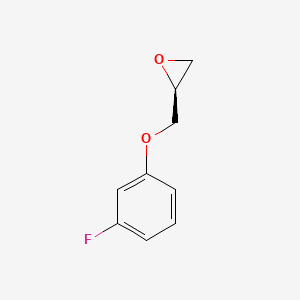
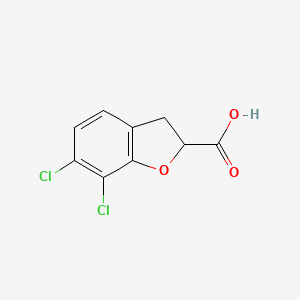
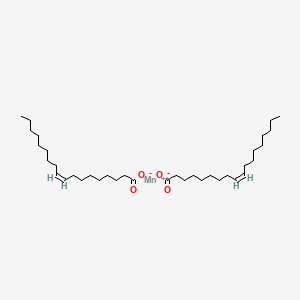
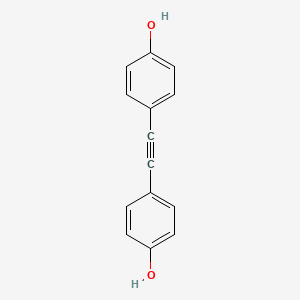
![7-Methoxy-9H-pyrido[3,4-b]indole](/img/structure/B1609680.png)
